(R)-2-Amino-2-phenylacetamide

Description

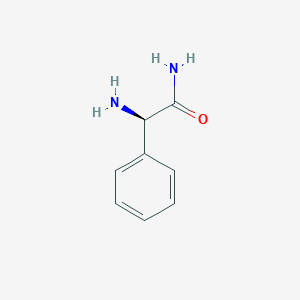

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215140 | |

| Record name | D-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-67-2 | |

| Record name | D-Phenylglycine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-Amino-2-phenylacetamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PHENYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDY0KO51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-2-Amino-2-phenylacetamide: A Technical Guide to Elucidating its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-phenylacetamide is a chiral molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds. While its derivatives have shown significant promise, particularly as anticonvulsant and antinociceptive agents, the precise mechanism of action of the parent compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound based on the pharmacological profiles of its analogues. Furthermore, it offers detailed, field-proven experimental protocols and computational approaches to rigorously investigate these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to unravel the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound, also known as D(-)-Phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2] Its structure, featuring a chiral center, an amino group, and a phenyl group attached to an acetamide backbone, makes it a versatile scaffold in medicinal chemistry.[1][3] It is a key intermediate in the synthesis of several drugs, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[3] Despite its widespread use in synthesis, there is a notable lack of documented information regarding its intrinsic biological activity and mechanism of action.[1] However, recent research into phenylglycinamide derivatives has revealed a consistent pattern of multi-target engagement, offering valuable insights into the potential pharmacological pathways of the parent compound.[4][5]

Hypothesized Mechanisms of Action: Insights from Phenylglycinamide Derivatives

The anticonvulsant and antinociceptive properties of various phenylglycinamide derivatives point towards a multi-modal mechanism of action, likely involving the modulation of key neuronal ion channels.[4][5] Based on these findings, the following are the primary hypothesized mechanisms for this compound.

Voltage-Gated Sodium Channel (VGSC) Blockade

Many established antiepileptic drugs exert their effects by blocking voltage-gated sodium channels.[6][7] These channels are crucial for the initiation and propagation of action potentials in neurons.[1][8] Blockers of VGSCs typically stabilize the inactivated state of the channel, which reduces the likelihood of the excessive, repetitive neuronal firing that characterizes seizures.[1] Phenylglycinamide derivatives have been shown to inhibit fast sodium currents, suggesting that this compound may share this property.[4][5]

L-Type Voltage-Gated Calcium Channel (VGCC) Inhibition

L-type calcium channels play a significant role in neurotransmitter release and neuronal excitability.[4][9][10] By blocking these channels, the influx of calcium into the neuron is reduced, leading to a decrease in neuronal firing and synaptic transmission.[10] This mechanism is a hallmark of several cardiovascular and neurological drugs.[4][9][11] The demonstrated ability of phenylglycinamide derivatives to inhibit calcium currents strongly suggests that this compound may also act as an L-type VGCC blocker.[4][5]

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Antagonism

The TRPV1 channel, a non-selective cation channel, is a well-established target in pain pathways and is increasingly implicated in epilepsy.[12][13][14] Activation of TRPV1 channels can lead to increased neuronal excitability and glutamate release.[12] Conversely, antagonism of these channels has been shown to suppress seizures in various models.[12][15][16] The multi-target profile of active phenylglycinamide derivatives often includes TRPV1 antagonism, making this a plausible mechanism for the parent compound as well.[4][5]

Potential for Phenylalanine Hydroxylase (PAH) Inhibition

Some studies have suggested that this compound may act as an inhibitor of phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for the conversion of phenylalanine to tyrosine, and its deficiency leads to phenylketonuria (PKU).[17] While this is a distinct mechanism from ion channel modulation, it represents another avenue for investigation.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms, a series of well-established experimental protocols should be employed.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

The patch-clamp technique is the gold standard for studying ion channel function and pharmacology.[18][19] It allows for the direct measurement of ionic currents across the cell membrane in response to voltage changes and the application of compounds.

Objective: To determine if this compound modulates the activity of VGSCs, L-type VGCCs, and TRPV1 channels.

Methodology:

-

Cell Preparation: Utilize cell lines heterologously expressing the human channel of interest (e.g., HEK293 cells transfected with Nav1.2, Cav1.2, or TRPV1) or primary neuronal cultures.

-

Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.[20]

-

Seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[21]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[19]

-

Voltage-Clamp Recordings:

-

For VGSCs: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.[22]

-

For VGCCs: Use a barium-containing extracellular solution to isolate calcium channel currents, hold the cell at a hyperpolarized potential (e.g., -90 mV) to remove inactivation, and apply depolarizing steps.

-

For TRPV1: Hold the cell at a negative potential (e.g., -60 mV) and apply the TRPV1 agonist capsaicin to activate the channel.

-

-

Compound Application: After establishing a stable baseline recording, perfuse this compound at various concentrations onto the cell and record any changes in the elicited currents.

-

Data Analysis: Construct concentration-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound for each channel type.

Radioligand Binding Assays for Target Affinity

Radioligand binding assays are used to quantify the affinity of a compound for a specific receptor or ion channel.[23][24][25]

Objective: To determine the binding affinity (Ki) of this compound for its putative targets.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest.[26]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [³H]batrachotoxin for VGSCs), and varying concentrations of unlabeled this compound.[26][27]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[26]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[26]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

| Parameter | Description |

| Bmax | Maximum number of binding sites. |

| Kd | Equilibrium dissociation constant of the radioligand. |

| IC₅₀ | Concentration of competing ligand that displaces 50% of the specific radioligand binding. |

| Ki | Inhibitory constant for the competing ligand. |

Enzyme Inhibition Assay for Phenylalanine Hydroxylase

Objective: To determine if this compound inhibits the enzymatic activity of PAH.[17]

Methodology:

-

Enzyme Source: Use purified recombinant human PAH.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the cofactor tetrahydrobiopterin (BH₄), and the substrate L-phenylalanine.[28]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C).[28]

-

Activity Measurement: Measure the rate of product (L-tyrosine) formation over time. This can be done using a continuous fluorescence-based assay or a radiometric assay that measures the conversion of [¹⁴C]phenylalanine to [¹⁴C]tyrosine.[28][29]

-

Data Analysis: Determine the IC₅₀ of this compound for PAH inhibition.

Computational Approaches for Target Identification and Lead Optimization

In conjunction with experimental validation, computational methods can accelerate the understanding of the mechanism of action and guide the development of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[3][30][31]

Workflow:

-

Model Generation: A pharmacophore model can be generated based on the structure of known active ligands (ligand-based) or the binding site of the target protein (structure-based).[31]

-

Virtual Screening: The generated pharmacophore model is used as a 3D query to screen large databases of chemical compounds.

-

Hit Identification: Compounds from the database that match the pharmacophore are identified as potential "hits" for further experimental testing.

This approach can be used to identify other potential targets for this compound or to discover novel scaffolds with similar activity.[2]

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, the pharmacological profiles of its derivatives provide a strong rationale for investigating its effects on voltage-gated sodium and calcium channels, as well as TRPV1 channels. The experimental and computational methodologies outlined in this guide offer a robust framework for systematically testing these hypotheses. A thorough characterization of its molecular targets and downstream effects will not only illuminate the therapeutic potential of this fundamental chemical entity but also pave the way for the rational design of next-generation therapeutics for neurological disorders.

References

- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 2. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]

- 3. Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 8. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 11. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 12. Inhibition of transient potential receptor vanilloid type 1 suppresses seizure susceptibility in the genetically epilepsy‐prone rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 14. TRPV1 Channel: A Potential Drug Target for Treating Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interference of TRPV1 function altered the susceptibility of PTZ-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRPV1 antagonist capsazepine suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Patch Clamp Protocol [labome.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 23. multispaninc.com [multispaninc.com]

- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Receptor-Ligand Binding Assays [labome.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. researchgate.net [researchgate.net]

- 28. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

chemical and physical properties of (R)-2-Amino-2-phenylacetamide

An In-Depth Technical Guide to (R)-2-Amino-2-phenylacetamide: Properties, Synthesis, and Applications

Abstract

This compound, a chiral aminamide, serves as a critical stereospecific building block in modern synthetic chemistry. Its defined (R)-configuration is paramount in the development of enantiomerically pure pharmaceuticals, where stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of its core chemical and physical properties, spectroscopic signature, and key enantioselective synthesis strategies. We delve into the mechanistic rationale behind various resolution techniques, offering detailed experimental protocols for researchers. Furthermore, this document explores the compound's reactivity, its applications in medicinal chemistry and materials science, and essential safety protocols, providing a holistic resource for professionals in drug discovery and chemical development.

Introduction: The Significance of Chirality and Function

This compound (CAS No. 6485-67-2) is an organic compound distinguished by a stereogenic center at the α-carbon, adjacent to both a phenyl ring and an amide group.[1] This specific three-dimensional arrangement, the (R)-enantiomer, is crucial for its biological activity and its utility as a precursor in asymmetric synthesis. The presence of a primary amine, an amide, and an aromatic ring provides a versatile scaffold for chemical modification, making it a valuable intermediate in the synthesis of a range of fine chemicals and active pharmaceutical ingredients (APIs).[2]

Its importance is particularly noted in its application as a key intermediate for certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[2] The imperative for enantiomerically pure starting materials in drug development cannot be overstated; the alternative (S)-enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, robust and efficient methods for producing the (R)-enantiomer with high enantiomeric purity are of significant scientific and commercial interest.[2]

Core Physicochemical and Spectroscopic Properties

The functional utility of this compound is fundamentally governed by its physical and chemical characteristics. These properties influence its solubility, reactivity, and handling requirements.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, from reaction setups to purification and formulation.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-2-phenylacetamide | [3] |

| CAS Number | 6485-67-2 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline solid | [4] |

| Melting Point | 125 - 129 °C | [2] |

| Boiling Point | 322.8 ± 35.0 °C (Predicted) | [4] |

| Solubility | High solubility in water; soluble in alcohol solvents. | [1][4] |

| Optical Rotation | [α] -48.5° (c=0.55, EtOH) | [2] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include C-H stretching from the aromatic and aliphatic portions (3070–2978 cm⁻¹), C=O stretching from the amide group, and C-N bending (1510–1318 cm⁻¹).[1] The presence of N-H stretching bands from the primary amine and amide groups is also a key indicator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, and the protons of the amino and amide groups. The chemical shifts and coupling patterns provide definitive structural information.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated monoisotopic mass of 150.0793 Da.[3]

Enantioselective Synthesis and Resolution Strategies

The primary challenge in working with this compound is obtaining it in high enantiomeric purity.[1] Racemic synthesis is straightforward, but the separation of enantiomers requires specialized techniques. The choice of method is a critical decision based on factors like desired purity, scalability, cost, and environmental impact.

Caption: Workflow comparing key enantioselective resolution strategies.

Diastereomeric Salt Formation

This classical resolution technique relies on the differential physicochemical properties of diastereomers.

-

Principle : The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These salts are not mirror images and thus have different solubilities in a given solvent system.[1]

-

Execution : The less soluble diastereomeric salt selectively crystallizes from the solution. This salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-enantiomer.[1]

-

Insight : While robust and scalable, this method often requires multiple recrystallization cycles to achieve high enantiomeric excess (up to 99.5%), which can result in moderate yields (around 40%) for the desired enantiomer.[1]

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative.

-

Principle : This method uses an enzyme, such as a lipase (e.g., Candida antarctica Lipase B), that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture.[2] For example, the enzyme might selectively hydrolyze the N-acetylated (S)-enantiomer, leaving the desired N-acetylated (R)-enantiomer untouched.

-

Execution : The racemic substrate is incubated with the enzyme under optimized conditions (pH, temperature). After the reaction proceeds to approximately 50% conversion, the unreacted, enantiomerically pure substrate is separated from the modified product.

-

Insight : The key advantage is the exceptional stereoselectivity of enzymes, often yielding very high enantiomeric excess. A potential drawback is that the theoretical maximum yield is 50%. This can be overcome by coupling it with a racemization catalyst in a process known as Dynamic Kinetic Resolution (DKR), which continuously converts the undesired (S)-enantiomer back into the racemate, theoretically allowing for a 100% yield of the (R)-product.[1]

Detailed Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes a representative procedure for the resolution of racemic 2-Amino-2-phenylacetamide using L-(+)-tartaric acid.

-

Preparation : Dissolve racemic 2-amino-2-phenylacetamide (1 equivalent) in a 3:1 ethanol/water mixture with heating until a clear solution is obtained.

-

Salt Formation : In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in the same solvent mixture. Add the tartaric acid solution to the amine solution.

-

Crystallization : Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, this compound-L-tartrate.

-

Isolation : Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purity Enhancement (Optional) : To increase enantiomeric purity, recrystallize the salt from the same solvent system. The progress can be monitored by measuring the optical rotation of samples.

-

Liberation of the Free Amine : Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10. This neutralizes the tartaric acid and liberates the free (R)-amine.

-

Final Extraction : Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

Validation : Confirm the chemical identity and enantiomeric purity using NMR, MS, and chiral HPLC analysis.

Biological Context and Research Applications

This compound is not just a synthetic intermediate; it and its derivatives are subjects of biological investigation.

-

Neurotransmitter Modulation : Studies have suggested that derivatives of this compound may influence neurotransmitter systems, presenting potential therapeutic avenues for neurological disorders.[1]

-

Enzyme Inhibition : The structure shares similarities with natural amino acids, suggesting it could act as an enzyme inhibitor. It has been investigated for its potential to inhibit phenylalanine hydroxylase (PAH), the enzyme implicated in the metabolic disorder phenylketonuria (PKU).[1] This remains an area of active research.

-

Drug Discovery Scaffold : The versatile chemical handles on the molecule make it an excellent starting point for generating chemical libraries for drug discovery campaigns.[1][2]

-

Coordination Chemistry : The amine and amide groups can act as ligands, making the molecule useful in the development of metal-organic frameworks (MOFs) for applications in catalysis and material science.[1]

Safety and Handling

Proper handling is crucial when working with this chemical.

-

Hazard Identification : this compound is classified as hazardous. It can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317) or respiratory irritation.[2][3][5]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Storage : Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[2][6]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a compound of significant value, bridging the gap between fundamental organic synthesis and applied pharmaceutical development. Its utility is defined by its specific stereochemistry, which necessitates a deep understanding of enantioselective synthesis and resolution techniques. As detailed in this guide, the choice of synthetic route—be it classical diastereomeric resolution or modern biocatalysis—involves a careful consideration of yield, purity requirements, and scalability. The continued exploration of this molecule's derivatives in medicinal chemistry and materials science underscores its importance as a versatile and high-value chemical scaffold. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this chiral building block in their work.

References

- 1. Buy this compound | 6485-67-2 [smolecule.com]

- 2. This compound|CAS 6485-67-2 [benchchem.com]

- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]

- 6. 6485-67-2|this compound|BLD Pharm [bldpharm.com]

(R)-2-Amino-2-phenylacetamide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-phenylacetamide

Foreword: The Analytical Imperative for Chiral Intermediates

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. This compound, also known as D-Phenylglycinamide, stands as a quintessential chiral building block, pivotal in the synthesis of numerous pharmaceuticals, including key β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Its utility is intrinsically linked to its enantiomeric purity. Consequently, the rigorous analytical characterization of this compound is a non-negotiable step in any research or manufacturing workflow.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to confirm the structure, identity, and purity of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind the spectral features and the logic informing our analytical protocols. This document is designed for the practicing scientist who requires not just data, but a validated, trustworthy, and comprehensive understanding of this vital chemical intermediate.

Molecular Identity and Physicochemical Properties

Before delving into spectral data, a foundational understanding of the molecule's structure is essential. This compound is characterized by a stereogenic center at the alpha-carbon, to which a phenyl ring, a primary amine group, and a primary amide group are attached. This specific three-dimensional arrangement dictates its chemical and biological properties.

Caption: Molecular structure of this compound with key functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6485-67-2 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][3][4] |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| Melting Point | 125 - 129 °C | [1][5] |

| Appearance | Solid | [5] |

| InChIKey | KIYRSYYOVDHSPG-SSDOTTSWSA-N | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR confirms the number and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals from the aromatic ring, the chiral methine proton, and the two distinct NH₂ groups.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow the exchange of labile amide and amine protons, resulting in sharper signals.

-

Instrument: A standard 300 or 400 MHz NMR spectrometer is sufficient.[6]

-

Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm.

-

D₂O Exchange (Optional but Recommended): After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the NH₂ protons will diminish or disappear, confirming their assignment.[7]

Table 2: Typical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | br s | 1H | Amide (-CO NHH) | Amide protons are often broad and downfield due to hydrogen bonding and restricted rotation. |

| ~ 7.40 - 7.25 | m | 5H | Aromatic (Ar-H ) | The five protons of the monosubstituted benzene ring appear in their characteristic region. |

| ~ 7.15 | br s | 1H | Amide (-CONHH ) | The second amide proton, often non-equivalent to the first. |

| ~ 4.85 | s | 1H | Methine (α-CH ) | The single proton attached to the chiral center, deshielded by the adjacent phenyl, amine, and carbonyl groups. |

| ~ 2.10 | br s | 2H | Amine (-NH ₂) | The primary amine protons are typically broad and their chemical shift is highly dependent on concentration and solvent. |

Note: br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule, confirming the carbon skeleton.

Table 3: Typical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175.5 | C =O | The amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield. |

| ~ 142.0 | Ar-C (ipso) | The quaternary aromatic carbon attached to the chiral center. |

| ~ 128.5 | Ar-C H (meta) | Aromatic carbons bearing a proton. |

| ~ 127.8 | Ar-C H (para) | Aromatic carbons bearing a proton. |

| ~ 127.0 | Ar-C H (ortho) | Aromatic carbons bearing a proton. |

| ~ 58.0 | α-C H | The chiral sp³ carbon, shifted downfield by the attached heteroatoms and phenyl group. |

Field Insight: Verifying Enantiomeric Purity with Chiral NMR

While standard NMR confirms the chemical structure, it cannot distinguish between enantiomers. To assess enantiomeric excess (ee), a chiral environment must be introduced. This is expertly achieved by using chiral solvating agents (CSAs).

Workflow: Chiral NMR Analysis

-

A spectrum of the racemic (R/S)-2-Amino-2-phenylacetamide is acquired.

-

A sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) is added to the NMR tube.

-

The CSA forms transient, non-covalent diastereomeric complexes with both the (R) and (S) enantiomers of the analyte.

-

These diastereomeric complexes have slightly different magnetic environments, causing specific proton signals (often the α-CH) of the two enantiomers to resolve into two separate peaks.[8][9]

-

The enantiomeric excess can be calculated directly from the integration of these now-separated signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for verifying the presence of key functional groups. The principle rests on the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the empty ATR crystal should be taken prior to the sample measurement.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

| 3400 - 3200 | N-H Stretch | Amine & Amide N-H | A broad, strong absorption in this region is a hallmark of primary amines and amides. Often appears as two distinct peaks. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring.[3] |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the methine C-H bond.[3] |

| ~ 1660 | C=O Stretch | Amide I Band | A very strong, sharp peak confirming the amide carbonyl group. |

| ~ 1600 | N-H Bend | Amine & Amide N-H | Bending vibration of the N-H bonds. |

| 1510 - 1318 | C-N Stretch / N-H Bend | Amide II / C-N | Complex vibrations involving C-N stretching and N-H bending.[3] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a compound like this, Electrospray Ionization (ESI) is a common and effective technique.

Experimental Protocol: LC-MS (ESI+) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Introduce the sample into an ESI source operating in positive ion mode. The molecule will readily protonate at the basic amine site.

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, TOF).

Expected Mass Spectrum Features:

-

Molecular Ion: A prominent peak for the protonated molecule, [M+H]⁺, at m/z 151.1. This confirms the molecular weight of 150.18 g/mol .[1]

-

Key Fragments: Collision-induced dissociation (CID) in the mass spectrometer will break the molecule apart in predictable ways.

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated this compound.

Integrated Analytical Workflow: A Self-Validating System

No single technique tells the whole story. A robust, self-validating analytical workflow leverages the strengths of each method to build an unassailable case for the identity and purity of the material.

Caption: A validated workflow for the comprehensive characterization of this compound.

This structured approach ensures that by the final step, the material has been rigorously tested for molecular weight, correct functional groups, complete covalent structure, and the correct enantiomeric form. This provides the highest level of confidence for researchers and drug development professionals.

References

- 1. This compound|CAS 6485-67-2 [benchchem.com]

- 2. 6485-67-2|this compound|BLD Pharm [bldpharm.com]

- 3. Buy this compound | 6485-67-2 [smolecule.com]

- 4. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6485-67-2 [sigmaaldrich.com]

- 6. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility Profile of (R)-2-Amino-2-phenylacetamide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (R)-2-Amino-2-phenylacetamide, a chiral intermediate of significant interest in pharmaceutical synthesis. We delve into the theoretical underpinnings governing its solubility, present a qualitative analysis of its expected behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to serve as a practical resource for researchers and professionals engaged in the development of pharmaceuticals involving this key chiral building block.

Introduction: The Critical Role of Solubility in the Journey of this compound

This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific structure is crucial for the desired pharmacological activity of the final drug product. Understanding its solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of efficient process development, enabling:

-

Optimal Reaction Conditions: The choice of solvent can significantly influence reaction kinetics, yield, and purity by ensuring that reactants are in the appropriate phase.

-

Effective Purification Strategies: Crystallization, a primary method for purifying chiral intermediates, is fundamentally dependent on the differential solubility of the desired enantiomer and impurities in a given solvent system.

-

Informed Formulation Development: For APIs that are derivatives of this compound, knowledge of the precursor's solubility can provide initial insights into potential formulation strategies.

This guide moves beyond a simple listing of solvents, aiming to provide a deeper understanding of the "why" behind the solubility behavior of this important molecule.

Theoretical Framework: Deconstructing the Energetics of Dissolution

The dissolution of a crystalline solute, such as this compound, in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into three key energetic steps:

-

Lattice Energy (ΔHlattice): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. This is an endothermic process.

-

Cavitation Energy (ΔHcavity): The energy needed to create a void or cavity within the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

-

Solvation Energy (ΔHsolvation): The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the surrounding solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔHsol) is the sum of these enthalpies. For dissolution to be favorable, the Gibbs free energy of solution must be negative, which is influenced by both the enthalpy and the entropy of solution (ΔSsol).

The molecular structure of this compound, featuring a primary amine, a primary amide, and a phenyl group, dictates the types of intermolecular forces it can engage in:

-

Hydrogen Bonding: The amine (-NH2) and amide (-CONH2) groups are potent hydrogen bond donors and acceptors.

-

Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment in the molecule.

-

Van der Waals Forces: The phenyl group contributes to London dispersion forces.

The interplay of these forces with the properties of the organic solvent (polarity, hydrogen bonding capacity, and size) will ultimately determine the solubility.

Predicted Solubility Profile: A Qualitative Assessment

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are strong hydrogen bond donors and acceptors, capable of effectively solvating the amine and amide groups of the solute. The alkyl chain length will likely influence solubility, with shorter chains (e.g., methanol) providing better solubility. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High in DMF/DMSO, Moderate in Acetonitrile | DMF and DMSO are excellent hydrogen bond acceptors and highly polar, making them effective at solvating the polar functional groups. Acetonitrile is polar but a weaker hydrogen bond acceptor, likely resulting in lower solubility. |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Very Low | These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces in the this compound crystal lattice. |

| Ester Solvents | Ethyl Acetate | Low to Moderate | Ethyl acetate has a moderate dipole moment and can act as a hydrogen bond acceptor, but its ability to solvate the solute will be less than that of more polar aprotic solvents. |

| Ether Solvents | Tetrahydrofuran (THF) | Low to Moderate | THF is a polar aprotic solvent and can accept hydrogen bonds, but its overall solvating power for this highly polar, hydrogen-bonding solute is expected to be moderate. |

Note on a Structural Analogue: A study on the solubility of 2-phenylacetamide (which lacks the α-amino group) in sixteen organic solvents revealed that its solubility is highest in polar aprotic solvents like DMF and lower in alcohols like ethanol.[1] The presence of the additional primary amine group in this compound, a potent hydrogen bonding moiety, is expected to increase its affinity for protic solvents compared to 2-phenylacetamide.

Experimental Verification: A Robust Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The presence of undissolved solid should be confirmed at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100g of solvent).

-

Visualizing the Workflow

References

synthesis of novel derivatives from (R)-2-Amino-2-phenylacetamide

An In-depth Technical Guide to the Synthesis of Novel Derivatives from (R)-2-Amino-2-phenylacetamide

Abstract

This compound, also known as D(-)-Phenylglycinamide, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its stereochemically defined structure serves as a valuable scaffold for creating enantiomerically pure molecules, a critical requirement as different stereoisomers can exhibit profoundly different biological activities and toxicological profiles.[1] This guide provides an in-depth exploration of synthetic strategies for generating novel derivatives from this core structure. We will delve into the derivatization of its key functional groups—the primary amine, the amide, and the aromatic phenyl ring—while emphasizing the chemical principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound as a Chiral Precursor

The importance of this compound (CAS 6485-67-2) lies in its unique combination of a stereogenic center, a primary amino group, an amide, and a phenyl ring within a compact molecular framework.[1][2] This arrangement makes it a precursor for a range of pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] The development of novel derivatives from this scaffold is a key strategy in drug discovery, aiming to modulate pharmacokinetic properties, enhance target binding affinity, and explore new structure-activity relationships (SAR).[2]

This guide is structured around the three primary reactive centers of the molecule, providing a logical framework for synthetic design.

Strategic Functionalization of the Primary Amino Group

The primary amino group is the most versatile handle for introducing structural diversity. Its nucleophilicity allows for a wide array of modifications, including acylation, alkylation, and sulfonylation, which must be controlled to preserve the integrity of the adjacent stereocenter.[2]

Diagram: Key Functionalization Sites

Caption: Primary sites for synthetic modification on the this compound scaffold.

N-Acylation: Formation of Novel Amide Derivatives

N-acylation is a fundamental transformation for creating new amide linkages, which are prevalent in bioactive molecules. The reaction involves treating the primary amine with an acylating agent, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides and anhydrides are highly reactive and suitable for rapid, high-yield conversions.[2] For more sensitive substrates or when milder conditions are required, activated esters or coupling reagents like COMU, which is based on Oxyma, are preferred to minimize side reactions and racemization.[3]

-

Base: A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Its role is to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion without competing as a nucleophile.[4]

-

Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they solubilize the reactants without interfering with the reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL per mmol of substrate).[4]

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes.[4]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate.

-

Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or via flash column chromatography on silica gel to yield the pure product.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Reductive amination provides a robust method for introducing alkyl groups at the nitrogen center.[2] This two-step, one-pot process involves the initial formation of a Schiff base (imine) by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices:

-

Carbonyl Source: Aldehydes or ketones are chosen based on the desired alkyl substituent.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) and selectively reduces the protonated imine in the presence of the carbonyl starting material, minimizing side reactions like the reduction of the aldehyde/ketone itself.

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloroethane (DCE), add benzaldehyde (1.1 eq) followed by acetic acid (1.2 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Modifications of the Phenyl Ring

The aromatic ring offers another avenue for derivatization, primarily through electrophilic aromatic substitution. These reactions allow for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.[2]

Causality Behind Experimental Choices:

-

Directing Effects: The existing amino and amide groups are ortho-, para-directing activators. However, under the acidic conditions often required for electrophilic substitution (e.g., nitration, halogenation), the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is a meta-directing deactivator. This duality must be managed, often by using a protecting group on the amine (e.g., acetyl) to ensure predictable regioselectivity.

-

Palladium-Catalyzed C-H Functionalization: Modern methods like Pd-catalyzed C-H activation offer more direct and regioselective routes to functionalize the phenyl ring, often under milder conditions and with broader functional group tolerance.[2]

-

N-Protection: First, protect the primary amine of this compound by reacting it with acetic anhydride to form the N-acetyl derivative.

-

Nitration: Dissolve the N-protected starting material in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. The acetylamino group will direct nitration to the para position.

-

Reaction Monitoring & Workup: Stir the reaction for 2-3 hours at 0 °C. Pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash with cold water until neutral, and dry.

-

Deprotection: Hydrolyze the acetyl group by heating the nitro-substituted intermediate in aqueous HCl to regenerate the primary amine.

-

Isolation: Neutralize the solution with a base (e.g., NaOH) to precipitate the final product, (R)-2-Amino-2-(4-nitrophenyl)acetamide. Filter, wash with water, and dry.

Data Presentation and Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized derivatives.

Table 1: Spectroscopic Data for Parent Compound and a Representative Derivative

| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | Key IR (cm⁻¹) |

| This compound | 7.43–7.26 (m, 5H, Ar-H), 4.44 (s, 1H, α-CH)[2] | 176.8 (C=O), 140.5 (Ar-C), 128.3 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 58.2 (α-CH) | 3350-3150 (N-H), 1660 (C=O) |

| N-((R)-2-amino-2-oxo-1-phenylethyl)-4-chlorobenzamide | 8.8 (d, 1H, NH), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 5.5 (d, 1H, α-CH) | 174.1 (Amide C=O), 165.8 (Amide C=O), 138.9, 137.2, 133.5, 129.6, 128.8, 128.5, 128.1, 127.6 (Ar-C), 57.9 (α-CH) | 3300 (N-H), 1685 (C=O), 1640 (C=O) |

Note: NMR shifts are representative and can vary based on solvent and concentration.

Diagram: General Experimental Workflow

Caption: A standardized workflow for the synthesis and isolation of novel derivatives.

Conclusion and Future Outlook

This compound remains a cornerstone chiral intermediate for synthetic and medicinal chemistry. The strategies outlined in this guide—N-acylation, N-alkylation, and aromatic functionalization—provide a robust toolkit for generating diverse libraries of novel compounds. Future efforts will likely focus on developing more atom-economical and environmentally benign methodologies, such as biocatalytic transformations and flow chemistry applications, to further enhance the efficiency and sustainability of derivative synthesis.[2][5] The continued exploration of this scaffold's chemical space promises to yield new therapeutic agents and valuable molecular probes for biological research.

References

Introduction: The Significance of (R)-2-Amino-2-phenylacetamide in Modern Chemistry

An In-Depth Technical Guide to (R)-2-Amino-2-phenylacetamide for Researchers and Drug Development Professionals

This compound, also known as D(-)-Phenylglycinamide, is a chiral aminamide of substantial importance in the fields of asymmetric synthesis and pharmaceutical development.[1] With the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , this compound serves as a critical chiral building block for creating enantiomerically pure molecules.[1][2][3] The precise (R)-configuration at its stereogenic center is fundamental to its utility, as different stereoisomers of a drug can exhibit profoundly different pharmacological activities and toxicological profiles.[1] Consequently, this molecule is extensively used as a key intermediate in the synthesis of various pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Beyond its role as a precursor, its structural motif is valuable in drug discovery for generating new chemical libraries and in medicinal chemistry as a scaffold for new therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications, offering field-proven insights for researchers and scientists.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and manufacturing.

| Property | Value | Source(s) |

| CAS Number | 6485-67-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |

| Molecular Weight | 150.18 g/mol | [1][2][3] |

| IUPAC Name | (2R)-2-amino-2-phenylacetamide | [2][3] |

| Synonyms | D(-)-Phenylglycinamide, (R)-(-)-2-Phenylglycineamide | [1][2] |

| Melting Point | 125 - 129 °C | [1][4] |

| Appearance | Solid, White to Off-White | [4][5] |

| Solubility | High solubility in water | [2] |

| Optical Rotation | [α] = -48.5° (c=0.55, EtOH) | [1] |

| InChI Key | KIYRSYYOVDHSPG-SSDOTTSWSA-N | [1][2][4] |

Enantioselective Synthesis and Chiral Resolution: A Comparative Analysis

The synthesis of enantiomerically pure this compound is a significant challenge due to the stereocenter at the α-carbon.[2] Various strategies, each with distinct advantages, have been developed to achieve high enantiomeric purity.

Chiral Resolution Techniques

Resolution techniques involve the separation of a racemic mixture. While effective, a key limitation is the theoretical maximum yield of 50% for the desired enantiomer.

-

Diastereomeric Salt Formation: This is one of the most established methods for resolving racemic 2-amino-2-phenylacetamide.[2] It involves reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities, allowing for separation via crystallization.[2] While capable of achieving very high enantiomeric excess (up to 99.5%), yields for the desired (R)-enantiomer are typically moderate (~40%).[2]

-

Enzymatic Kinetic Resolution (EKR): This biocatalytic approach leverages the high stereoselectivity of enzymes, most notably lipases like Candida antarctica Lipase B (CAL-B).[1][2] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer in the racemic mixture, leaving the desired (R)-enantiomer unreacted and allowing for easy separation.[2] This method can achieve enantiomeric excess values exceeding 99%.[2]

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Synthesis

These methods directly create the desired enantiomer, avoiding the 50% yield limitation of classical resolution.

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a preferred industrial approach due to its high atom economy, scalability, and minimal byproduct formation.[2] It involves the enantioselective reduction of a prochiral precursor, such as an enamide or imine, using a chiral transition metal catalyst.[1]

-

Reductive Amination: The reductive amination of a precursor like 2-phenyl-2-oxoacetamide using a chiral catalyst offers another direct route.[1] For instance, the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, can achieve high enantioselectivity in the presence of a reducing agent.[1]

Advanced Chemoenzymatic and Dynamic Kinetic Resolution (DKR)

To overcome the yield limitations of classic resolution, more advanced strategies have been developed.

-

Dynamic Kinetic Resolution (DKR): This powerful technique combines the stereoselectivity of an enzyme with an in-situ racemization catalyst.[2] The enzyme selectively converts one enantiomer (e.g., the R-form) while the catalyst continuously converts the undesired, unreactive S-enantiomer back into the racemic mixture.[2] This dynamic process theoretically allows for a complete conversion of the racemate to the desired single enantiomer, far exceeding the 50% barrier.[2]

-

One-Pot Chemoenzymatic Synthesis: A highly efficient method combines the chemical Strecker synthesis (producing racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia) with an enzymatic conversion step.[6][7] By using a highly (R)-specific nitrilase variant, the racemic nitrile is converted directly to (R)-phenylglycine or (R)-phenylglycinamide.[7][8] This process often operates as a dynamic kinetic resolution because the unreacted (S)-phenylglycinonitrile can racemize back to the (R)-form under the alkaline reaction conditions, leading to high yields (up to 81%) and excellent enantiomeric excess (≥95%).[6][7][8]

Diagram: The Principle of Dynamic Kinetic Resolution (DKR)

Caption: Principle of Dynamic Kinetic Resolution (DKR) for enhanced yield.

Experimental Protocol: Enzymatic Kinetic Resolution using Lipase

This protocol describes a typical lab-scale kinetic resolution of a racemic N-acetylated precursor to obtain the desired (R)-amide, based on established principles.[1]

Objective: To resolve racemic N-acetyl-2-phenylglycine amide using Candida antarctica Lipase B (CAL-B) to isolate (R)-N-acetyl-2-phenylglycine amide.

Materials:

-

Racemic N-acetyl-2-phenylglycine amide (Substrate)

-

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Apparatus: Magnetic stirrer, temperature-controlled water bath, separation funnel, rotary evaporator.

Methodology:

-

Reaction Setup: Dissolve a known quantity of racemic N-acetyl-2-phenylglycine amide in phosphate buffer (pH 7.0) in a round-bottom flask to create a saturated or near-saturated solution.

-

Causality: The enzyme's activity and stability are optimal at this neutral pH. Using a buffer is critical to prevent pH shifts during the reaction, which involves the formation of an acid.

-

-

Enzyme Addition: Add immobilized CAL-B to the substrate solution (typically 5-10% by weight of the substrate).

-

Causality: Immobilized enzyme is preferred as it simplifies post-reaction workup; it can be easily filtered off and potentially reused, enhancing the process's sustainability.

-

-

Incubation: Place the flask in a water bath set to a controlled temperature (e.g., 37-40°C) and stir gently. Monitor the reaction progress over time.

-

Causality: This temperature range provides a good balance between reaction rate and enzyme stability. Gentle stirring ensures adequate mixing without damaging the immobilized enzyme beads.

-

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Analyze these by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee%) of the remaining substrate. The reaction should be stopped at or near 50% conversion to maximize the ee% of the unreacted enantiomer.

-

Causality: EKR is a trade-off between conversion and enantiomeric purity. Pushing the reaction beyond 50% conversion will lead to the slow hydrolysis of the desired (R)-enantiomer, thus reducing its ee%.

-

-

Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Extraction: Transfer the aqueous filtrate to a separation funnel. Extract the mixture several times with ethyl acetate to separate the unreacted (R)-N-acetyl-2-phenylglycine amide from the hydrolyzed (S)-phenylglycine product, which is more water-soluble.

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the solid (R)-N-acetyl-2-phenylglycine amide.

-

Self-Validation: The final product's purity and enantiomeric excess must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and, most importantly, chiral HPLC.[1]

-

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of this compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining enantiomeric purity (ee%).[1] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in their separation and allowing for precise quantification of each. Reverse-phase HPLC (RP-HPLC) is also used for general purity analysis.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of the compound and its derivatives.[1]

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique confirms the molecular weight of the compound and helps in identifying any impurities.

Applications in Research and Drug Development

The unique chiral structure of this compound makes it a valuable molecule in several areas.

-

Pharmaceutical Intermediate: It is a well-established building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is transferred to the final drug molecule, which is essential for target-specific interactions.

-

Chiral Auxiliary: The molecule itself can be used as a chiral auxiliary to guide the stereochemical outcome of other chemical reactions, demonstrating its versatility in asymmetric synthesis.[1]

-

Scaffold for Drug Discovery: Researchers use this compound as a starting point for developing new drugs.[2] Its structure can be modified to create libraries of new compounds that are then screened for biological activity.[2]

-

Potential Pharmacological Roles: While research is ongoing, the molecule and its derivatives have been investigated for several potential therapeutic applications:

-

Neurotransmitter Modulation: Its structure suggests it may influence neurotransmitter systems, offering potential avenues for neurological disorders.[2]

-

Enzyme Inhibition: It has been studied as a potential inhibitor of phenylalanine hydroxylase (PAH), an enzyme relevant to the genetic disorder phenylketonuria (PKU).[2]

-

Antimicrobial Properties: Some derivatives have shown antimicrobial activity against various pathogens.[2]

-

-

Coordination Chemistry: The compound shows significant potential in creating metal-organic frameworks (MOFs), which have applications in catalysis, separation, and sensing.[2]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a key enabling tool in modern pharmaceutical chemistry. The development of highly efficient and sustainable synthesis methods, particularly those employing biocatalysis and dynamic kinetic resolution, has made this chiral building block more accessible for industrial applications. Its continued use as a scaffold in drug discovery programs and its emerging role in materials science suggest that its importance will only grow. Future research will likely focus on refining synthesis protocols to be even more environmentally friendly ("greener") and expanding the library of derivatives to uncover new therapeutic activities.

References

- 1. This compound|CAS 6485-67-2 [benchchem.com]

- 2. Buy this compound | 6485-67-2 [smolecule.com]

- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6485-67-2 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 9. applications.emro.who.int [applications.emro.who.int]

The Emergence of a Chiral Scaffold: A Technical Guide to the Discovery and Historical Background of (R)-2-Amino-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-phenylacetamide, a seemingly unassuming chiral molecule, holds a significant position in the landscape of synthetic organic chemistry and medicinal drug discovery. This technical guide delves into the historical context of its discovery, tracing its origins from the foundational principles of stereochemistry to its modern-day applications as a critical building block for novel therapeutics. We will explore the evolution of its synthesis, with a particular focus on the development of enantioselective methodologies that unlocked the potential of its specific stereoisomer. Furthermore, this guide will illuminate the scientific rationale behind its use in the development of anticonvulsant and analgesic agents, providing a comprehensive overview for researchers seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Significance of a Single Stereocenter

This compound, also known as D-(-)-phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2] Its structure is characterized by a phenyl group and an amino group attached to the alpha-carbon of an acetamide backbone. The presence of this chiral center gives rise to two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-Amino-2-phenylacetamide. The seemingly subtle difference in the spatial arrangement of these atoms has profound implications for the molecule's biological activity, a central theme in modern pharmacology. This guide will focus on the (R)-enantiomer, a testament to the importance of stereoisomerism in drug design and development.

Historical Context: From Pasteur's Discovery to the Rise of Chiral Synthesis

The story of this compound is intrinsically linked to the broader history of stereochemistry. The foundational work of Louis Pasteur in 1853, demonstrating the separation of a racemic mixture of tartaric acid into its optically active enantiomers, laid the groundwork for understanding the profound impact of chirality on the properties of molecules.[3] For much of the late 19th and early 20th centuries, the synthesis of chiral molecules often resulted in racemic mixtures, and the separation of these enantiomers was a significant challenge.